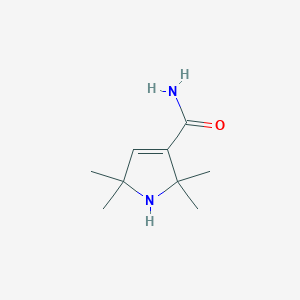

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

Description

Properties

IUPAC Name |

2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-8(2)5-6(7(10)12)9(3,4)11-8/h5,11H,1-4H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFYUJLIWIDSFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1)(C)C)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885099 | |

| Record name | 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19805-75-5 | |

| Record name | 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19805-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019805755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: A Versatile Precursor for Cardio-Protective Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide is a heterocyclic organic compound that serves as a crucial synthetic intermediate in the development of novel therapeutic agents. While the core molecule itself does not exhibit significant biological activity, its derivatives have emerged as potent cardio-protective compounds, demonstrating both antiarrhythmic and antioxidant properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound and its derivatives, with a focus on their mechanism of action as voltage-gated sodium channel blockers. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this promising area of medicinal chemistry.

Chemical and Physical Properties

This compound is an off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 19805-75-5 | [1][2] |

| Molecular Formula | C₉H₁₆N₂O | [1][2] |

| Molecular Weight | 168.24 g/mol | [2] |

| Melting Point | 178-182 °C | [1] |

| Appearance | Off-White Crystalline Solid | [1] |

| Solubility | Slightly soluble in water | [1] |

| Boiling Point | 297.19°C (estimate) | [1] |

| Flash Point | 143.2°C | [1] |

| Density | 1.0404 g/cm³ | [1] |

Synthesis of this compound and its Derivatives

Synthesis of the Core Compound

Synthesis of Antiarrhythmic Derivatives (Mexiletine Analogues)

Derivatives of this compound have been synthesized to enhance their therapeutic potential, particularly as antiarrhythmic agents. A notable example is the synthesis of mexiletine analogues, where the 2,2,5,5-tetramethylpyrroline moiety is coupled with mexiletine, a known antiarrhythmic drug.[3][4]

Experimental Protocol: Synthesis of Mexiletine Analogues

The synthesis of 2,2,5,5-tetramethyl-pyrrolidine-3-pyrroline-3-carboxamide derivatives of mexiletine and its analogues can be achieved following a procedure adapted from Hankovszky et al. (1986).[3]

-

Step 1: Preparation of the Amine Precursors: The corresponding primary amines (e.g., R-Mexiletine, S-Mexiletine) are either obtained commercially or synthesized according to established literature procedures.[3]

-

Step 2: Acylation Reaction: The amine precursor is reacted with a reactive derivative of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid (e.g., the acid chloride). The reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like water. The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) to facilitate the formation of the amide bond.

-

Step 3: Purification: The resulting derivative is then purified using standard techniques such as column chromatography to yield the final product.

Synthesis workflow for pyrroline derivatives.

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its role as a scaffold for the development of potent antiarrhythmic and antioxidant agents.

Antiarrhythmic Activity

Derivatives of this compound have demonstrated significant antiarrhythmic properties.[4][5] In preclinical studies, these compounds have been shown to be more potent than the established antiarrhythmic drug, mexiletine.[3]

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The antiarrhythmic effects of these derivatives are primarily attributed to their ability to block voltage-gated sodium channels (Nav1.5), which are crucial for the propagation of action potentials in cardiac tissue.[3][6] By blocking these channels, the compounds can suppress abnormal heart rhythms.

Mechanism of antiarrhythmic action.

Antioxidant Activity

In addition to their antiarrhythmic effects, certain derivatives also possess antioxidant properties.[5] This dual activity is of significant interest in the context of cardiac diseases, where oxidative stress is a key pathological factor. The 2,2,5,5-tetramethylpyrroline moiety is thought to contribute to the antioxidant effect.[3]

Experimental Protocols for Biological Evaluation

In Vitro Antiarrhythmic Activity: Barium Chloride-Induced Arrhythmia

This model is used to assess the potential of a compound to counteract drug-induced arrhythmias in an animal model.

Protocol:

-

Animal Preparation: Male Wistar rats are anesthetized.

-

ECG Recording: Standard limb leads are connected to an electrocardiograph to record the baseline ECG.

-

Induction of Arrhythmia: A solution of barium chloride (e.g., 20 mg/kg) is administered intravenously to induce ventricular arrhythmias.

-

Drug Administration: Once a stable arrhythmia is established, the test compound (a derivative of this compound) is administered intravenously at various doses.

-

Observation: The ECG is continuously monitored to observe the reversion of the arrhythmia to a normal sinus rhythm. The duration of the antiarrhythmic effect is also recorded.

-

Data Analysis: The dose required to protect 50% of the animals from arrhythmia (ED₅₀) is calculated.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol:

-

Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A working solution of DPPH in methanol is also prepared.

-

Assay Procedure: In a 96-well plate, different concentrations of the test compound are added. The DPPH solution is then added to each well.

-

Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution in each well is measured at 517 nm using a microplate reader.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[7][8]

Mechanism of Action: Patch-Clamp Electrophysiology for Nav1.5 Blockade

This technique allows for the direct measurement of the effect of a compound on the ion currents flowing through Nav1.5 channels.

Protocol:

-

Cell Culture: A cell line stably expressing human Nav1.5 channels (e.g., HEK293 cells) is used.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell.

-

Voltage Protocol: A specific voltage protocol is applied to the cell to elicit sodium currents through the Nav1.5 channels.

-

Drug Application: The test compound is applied to the cell via the external solution at various concentrations.

-

Data Acquisition and Analysis: The sodium currents are recorded before and after the application of the compound. The percentage of current inhibition is calculated for each concentration, and an IC₅₀ value is determined.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of representative derivatives of this compound.

Table 1: Antiarrhythmic Activity of Mexiletine Analogues

| Compound | Antiarrhythmic Activity (IC₅₀, µM) | Reference |

| Mexiletine | 9.3 ± 0.9 | [6] |

| Derivative 2b | < 0.1 | [6] |

| Derivative 2e | 1.0 ± 0.1 | [6] |

Note: Lower IC₅₀ values indicate higher potency.

Table 2: Antioxidant Activity of Pyrroline Derivatives (DPPH Assay)

| Compound | Antioxidant Activity (% scavenging at 100 µM) | Reference |

| Mexiletine | ~20% | [6] |

| Pyrroline Derivatives (2a-e) | Significant reduction in H₂O₂-induced oxidation | [6] |

Table 3: Nav1.5 Channel Blocking Activity

| Compound | IC₅₀ at 10 Hz (µM) | Reference |

| Mexiletine | 10.3 ± 1.5 | [9] |

| Derivative 2b | 1.8 ± 0.3 | [9] |

| Derivative 2e | 0.8 ± 0.1 | [9] |

Conclusion and Future Directions

This compound is a valuable scaffold in medicinal chemistry, enabling the synthesis of novel cardio-protective agents with dual antiarrhythmic and antioxidant activities. The derivatives, particularly the mexiletine analogues, have demonstrated superior potency compared to existing drugs, primarily through the mechanism of voltage-gated sodium channel blockade.

Future research should focus on:

-

Developing a scalable and efficient synthesis for the core compound.

-

Expanding the library of derivatives to explore structure-activity relationships further.

-

Conducting in-depth preclinical and clinical studies to evaluate the therapeutic potential of the most promising candidates for the treatment of cardiac arrhythmias and other conditions associated with oxidative stress.

The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the discovery and development of next-generation cardio-protective therapies based on the this compound scaffold.

References

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,2,5,5-Tetramethylpyrroline-based compounds in prevention of oxyradical-induced myocardial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Voltage-Gated Sodium Channel Blocking Pyrroline Derivatives Endowed with Both Antiarrhythmic and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: Properties, Synthesis, and Applications in Spin Trapping

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and primary applications of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide. This heterocyclic compound is a crucial tool in the field of free radical biology and chemistry, primarily utilized as a spin trapping agent for the detection and characterization of reactive oxygen species (ROS) via Electron Paramagnetic Resonance (EPR) spectroscopy. This document consolidates key data, outlines experimental considerations, and provides visualizations to facilitate a deeper understanding of its utility in research and development.

Physicochemical Properties

This compound is a stable, off-white crystalline solid at room temperature. Its core structure consists of a five-membered pyrroline ring with four methyl groups at positions 2 and 5, and a carboxamide group at position 3. These structural features contribute to its stability and functionality as a spin trap. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆N₂O | [1][2] |

| Molecular Weight | 168.24 g/mol | [1][2][3] |

| CAS Number | 19805-75-5 | [1][2][3] |

| Appearance | Off-White Crystalline Solid | |

| Melting Point | 178-182 °C | [3] |

| Boiling Point | 297.19 °C (estimated) | [1] |

| Solubility | Slightly soluble in water. | [4] |

| Density | 1.0404 g/cm³ | [1] |

| XLogP3 | 1.5876 | [1] |

| InChI Key | ACFYUJLIWIDSFM-UHFFFAOYSA-N | [3] |

| SMILES | CC1(C)NC(C)(C)C(=C1)C(N)=O | [3] |

Synthesis and Characterization

A plausible synthetic workflow is outlined below. This should be considered a general guide, and specific reaction conditions would require optimization.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols for Characterization

The identity and purity of this compound are typically confirmed using a suite of analytical techniques. While specific experimental parameters from the literature are sparse for this exact molecule, standard protocols for similar organic compounds would apply.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Spectra for this compound are available in databases such as SpectraBase.[7]

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS).

-

-

Mass Spectrometry (MS): MS is employed to confirm the molecular weight and fragmentation pattern.

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

-

Analysis: The resulting spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (168.24 g/mol ).[1]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected peaks would include N-H stretching and C=O stretching from the amide group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the compound.

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at an appropriate wavelength.

-

Core Application: Spin Trapping of Reactive Oxygen Species

The primary and most significant application of this compound and its nitroxide radical counterpart is in the field of free radical research, specifically as a spin trapping agent for the detection of Reactive Oxygen Species (ROS) using Electron Paramagnetic Resonance (EPR) spectroscopy.[8][9]

Short-lived, highly reactive radicals like the superoxide radical (•O₂⁻) and the hydroxyl radical (•OH) are difficult to detect directly by EPR due to their low steady-state concentrations. Spin traps are diamagnetic molecules that react with these unstable radicals to form a more stable, persistent paramagnetic nitroxide radical, known as a spin adduct.[9] The resulting EPR spectrum of the spin adduct is characteristic of the trapped radical, allowing for its identification and quantification.

Caption: The principle of spin trapping for the detection of reactive oxygen species using EPR spectroscopy.

Experimental Protocol for Spin Trapping with EPR

The following is a generalized protocol for the detection of ROS in a cellular system using a pyrroline-based spin trap.

-

Preparation of Reagents:

-

Prepare a stock solution of the spin trap (e.g., 100 mM in a suitable solvent like ethanol or DMSO).

-

Prepare cell culture medium and any reagents used to induce ROS production.

-

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Incubate the cells with the spin trap at a final concentration typically in the range of 1-10 mM.

-

Introduce the stimulus to induce ROS production.

-

-

Sample Collection:

-

At desired time points, collect the cell suspension or supernatant.

-

-

EPR Spectroscopy:

-

Transfer the sample to a suitable EPR sample tube.

-

Record the EPR spectrum at room temperature.

-

The spectrum will contain information about the identity and concentration of the trapped radical species.

-

Role in Drug Development and Research

While not a therapeutic agent itself, this compound and its derivatives are invaluable tools in drug development and fundamental research. Their ability to detect and quantify ROS is critical in:

-

Understanding Disease Mechanisms: Many diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, are associated with oxidative stress, which is an imbalance between the production of ROS and the ability of the body to detoxify these reactive products. Spin traps help to elucidate the role of specific ROS in these pathologies.

-

Screening of Antioxidant Compounds: These compounds can be used to assess the efficacy of potential antioxidant drugs by measuring their ability to scavenge ROS in biological systems.

-

Toxicity Studies: They can be employed to investigate whether a drug candidate induces oxidative stress as a mechanism of toxicity.

Conclusion

This compound is a well-characterized compound with a specialized but critical role in scientific research. Its physicochemical properties make it a stable and reliable precursor for spin trapping agents. The application of this compound in EPR spectroscopy has significantly advanced our understanding of the role of free radicals in biological and chemical systems. For researchers in drug development and related fields, a thorough understanding of the principles and applications of this and similar spin traps is essential for investigating oxidative stress and developing novel therapeutic strategies.

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. This compound 99 19805-75-5 [sigmaaldrich.com]

- 4. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Synthesis and Reactions of Stable Nitroxyl Radicals II. Reactions1 | Semantic Scholar [semanticscholar.org]

- 6. Advances in the synthesis of nitroxide radicals for use in biomolecule spin labelling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Evaluation of spin trapping agents and trapping conditions for detection of cell-generated reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spin trapping - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

CAS Number: 19805-75-5

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide, a key intermediate in the synthesis of advanced diagnostic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on its chemical properties, synthesis, and significant applications.

Core Compound Properties

This compound is a stable, off-white crystalline solid. Its core structure, a tetramethyl-substituted pyrroline ring with a carboxamide group, makes it a valuable precursor for the synthesis of stable nitroxide radicals. These radicals are instrumental in various biomedical research applications, particularly as spin probes for in vivo imaging.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 19805-75-5 | [1] |

| Molecular Formula | C₉H₁₆N₂O | [1] |

| Molecular Weight | 168.24 g/mol | [1] |

| Appearance | Off-White Crystalline Solid | [1] |

| Melting Point | 178-182 °C | |

| Solubility | Slightly soluble in water | [2] |

| Density | 1.0404 g/cm³ | [1] |

| Boiling Point | 297.19 °C (estimate) | [1] |

| Flash Point | 143.2 °C | [1] |

| Vapor Pressure | 0.000502 mmHg at 25°C | [1] |

| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | |

| Signal Word | Warning |

Synthesis and Experimental Protocols

A documented experimental protocol highlights the use of this compound as a starting material for the synthesis of its crucial derivative, 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy, a stable nitroxide radical.

Experimental Protocol: Synthesis of 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy

This protocol outlines the oxidation of this compound to its corresponding nitroxide radical. This derivative is a key tool in Electron Paramagnetic Resonance (EPR) imaging.

Materials:

-

This compound

-

Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst)

-

Appropriate solvent (e.g., dichloromethane, ether)

-

Standard laboratory glassware and purification equipment (e.g., chromatography column)

Methodology:

-

Dissolve this compound in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent to the cooled solution.

-

Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).

-

Upon completion, quench the reaction and perform an aqueous workup to remove excess oxidizing agent and byproducts.

-

Extract the product into an organic solvent.

-

Dry the organic layer and concentrate it under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield the pure 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy.

Applications in Drug Development and Advanced Research

The primary significance of this compound in the context of drug development and scientific research lies in its role as a precursor to the stable nitroxide radical, 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy.[2] This derivative is a highly effective spin probe for Electron Paramagnetic Resonance (EPR) imaging, a non-invasive technique used to study redox status and oxygen concentration in living tissues.[3][4]

In Vivo Redox Imaging

The nitroxide derivative of this compound is used to visualize and quantify the redox state of tissues, which is a critical factor in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and stroke.[3][5] The probe's unpaired electron allows for detection by EPR, and its signal characteristics are sensitive to the local redox environment.

Brain Imaging and Neurological Research

Due to its ability to cross the blood-brain barrier, certain derivatives of this compound are particularly valuable for neurological research.[3] They enable the non-invasive mapping of redox status and oxygen levels within the brain, providing crucial insights into the pathophysiology of various brain disorders and facilitating the development of novel therapeutic interventions.[4]

Logical Workflow for In Vivo EPR Imaging

The following diagram illustrates the general workflow from the synthesis of the precursor to its application in preclinical research.

Caption: Workflow from synthesis to in vivo redox mapping.

Signaling Pathway and Mechanism of Action

This compound and its nitroxide derivative are not known to directly participate in or modulate specific signaling pathways in the classical sense of a drug molecule. Instead, the nitroxide acts as a diagnostic agent. Its mechanism of action is based on the principles of magnetic resonance. The unpaired electron of the nitroxide radical interacts with its microenvironment, and these interactions are reflected in the EPR signal.

The primary "pathway" it reports on is the cellular redox state, which is a complex interplay of reactive oxygen species (ROS) generation and the antioxidant capacity of the cell. The nitroxide probe is reduced by cellular reductants (like ascorbate and glutathione), leading to a loss of the EPR signal. The rate of this signal decay provides a quantitative measure of the tissue's reducing capacity.

The following diagram illustrates the interaction of the nitroxide probe with the cellular redox environment.

Caption: Cellular redox cycle of the nitroxide probe.

Conclusion

This compound is a pivotal molecule for the advancement of in vivo diagnostic imaging. Its true value is realized through its conversion to a stable nitroxide radical, which serves as a sensitive probe for monitoring the delicate redox balance in biological systems. For researchers and professionals in drug development, this compound represents a gateway to sophisticated preclinical studies, offering a means to non-invasively assess tissue health and disease progression at a metabolic level. Further research into the synthesis and application of its derivatives holds promise for the development of even more sensitive and targeted diagnostic tools.

References

- 1. echemi.com [echemi.com]

- 2. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. mdpi.com [mdpi.com]

- 4. Mapping of redox status in a brain-disease mouse model by three-dimensional EPR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Probes for Evaluation of Oxidative Stress by In Vivo EPR Spectroscopy and Imaging: State-of-the-Art and Limitations [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide, a key intermediate in the preparation of various fine chemicals and pharmacologically relevant molecules, including stable nitroxide radicals. This document outlines the primary synthetic pathways, detailed experimental protocols, and relevant characterization data.

Introduction

This compound is a heterocyclic organic compound featuring a pyrroline ring system. Its structure makes it a valuable precursor for the synthesis of 2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide and the stable free radical 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy. The tetramethyl substitution provides steric hindrance, which can enhance the stability of derivative compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 19805-75-5 |

| Molecular Formula | C₉H₁₆N₂O |

| Molecular Weight | 168.24 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Melting Point | 178-182 °C |

| Solubility | Slightly soluble in water |

Synthetic Pathways

Two primary synthetic routes have been established for the preparation of this compound. Both pathways typically originate from a common precursor, 2,2,5,5-tetramethyl-3-bromopyrroline. The choice of route may depend on the availability of starting materials and desired purity of the final product.

The logical workflow for the synthesis is depicted below:

Caption: Synthetic workflow for this compound.

Route 1: Hydrolysis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carbonitrile

This route involves the nucleophilic substitution of a halogenated precursor with a cyanide salt to form the nitrile intermediate, which is subsequently hydrolyzed to the target carboxamide.

Diagram of Route 1:

Caption: Synthesis via nitrile hydrolysis.

Route 2: Amidation of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic Acid

This alternative pathway involves the formation of the carboxylic acid derivative from the halogenated precursor, followed by amidation to yield the final product.

Diagram of Route 2:

Caption: Synthesis via carboxylic acid amidation.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound and its key intermediates. These protocols are based on established methodologies in pyrroline chemistry.

Synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carbonitrile (Intermediate for Route 1)

Materials:

-

2,2,5,5-Tetramethyl-3-bromopyrroline

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Water

Procedure:

-

A solution of 2,2,5,5-tetramethyl-3-bromopyrroline in DMSO is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Sodium cyanide is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is heated to 60-70 °C and stirred for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the mixture is poured into ice-water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude nitrile.

-

The product can be purified by vacuum distillation or column chromatography.

Synthesis of this compound via Nitrile Hydrolysis (Route 1)

Materials:

-

2,2,5,5-Tetramethyl-3-pyrroline-3-carbonitrile

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether

Procedure:

-

The nitrile intermediate is added to a mixture of concentrated sulfuric acid and water in a round-bottom flask, with cooling in an ice bath.

-

The mixture is then heated under reflux for several hours.

-

After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a sodium hydroxide solution.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be recrystallized from a suitable solvent such as ethanol or benzene to afford pure this compound.

Synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic Acid (Intermediate for Route 2)

Materials:

-

2,2,5,5-Tetramethyl-3-bromopyrroline

-

Magnesium (Mg) turnings

-

Dry diethyl ether

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl)

Procedure:

-

Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 2,2,5,5-tetramethyl-3-bromopyrroline in dry diethyl ether is added dropwise to initiate the Grignard reaction.

-

Once the reaction has started, the remaining solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.

-

The Grignard reagent is then slowly poured over crushed dry ice.

-

After the excess CO₂ has sublimed, the mixture is acidified with dilute hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether, and the combined organic extracts are dried over anhydrous sodium sulfate.

-

Evaporation of the solvent yields the crude carboxylic acid, which can be purified by recrystallization.

Synthesis of this compound via Carboxylic Acid Amidation (Route 2)

Materials:

-

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Ammonium hydroxide (NH₄OH)

-

Dry benzene or toluene

-

Diethyl ether

Procedure:

-

The carboxylic acid is dissolved in a dry, non-polar solvent like benzene or toluene.

-

Thionyl chloride is added dropwise, and the mixture is refluxed until the evolution of gas ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.

-

The acid chloride is then dissolved in a suitable solvent like diethyl ether and added slowly to a cooled, concentrated solution of ammonium hydroxide with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Recrystallization from an appropriate solvent provides the pure carboxamide.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Table 2: Spectroscopic and Analytical Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methyl protons (singlets), the vinylic proton (singlet), and the NH protons of the amide and pyrroline ring. |

| ¹³C NMR | Resonances for the quaternary carbons, the methyl carbons, the sp² carbons of the double bond, and the carbonyl carbon of the amide. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide and the pyrroline, C=O stretch of the amide, and C=C stretch of the pyrroline ring. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (168.24 g/mol ). |

| Elemental Analysis | Percentages of Carbon, Hydrogen, Nitrogen, and Oxygen consistent with the molecular formula C₉H₁₆N₂O. |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium cyanide is highly toxic and should be handled with extreme care.

-

Thionyl chloride is corrosive and reacts violently with water.

-

Grignard reagents are highly reactive and moisture-sensitive.

This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt these procedures based on their specific laboratory conditions and available equipment, always prioritizing safety.

In-Depth Technical Guide: 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide as a Precursor for Spin Labels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide, a key precursor in the synthesis of nitroxide spin labels. Spin labels, particularly those derived from the pyrroline scaffold, are indispensable tools in Electron Paramagnetic Resonance (EPR) spectroscopy for elucidating the structure, dynamics, and interactions of biomolecules. This document details the synthesis of the precursor and its conversion to the widely used 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy (commonly known as 3-carbamoyl-PROXYL) spin label, including experimental protocols, quantitative data, and logical workflows.

Introduction to this compound

This compound is a heterocyclic organic compound that serves as a stable and versatile starting material for the synthesis of nitroxide spin labels. Its tetramethyl-substituted pyrroline ring provides steric hindrance around the future nitroxide group, contributing to the stability of the resulting radical. The carboxamide functional group at the 3-position offers a site for further chemical modification or can be retained in the final spin label for specific applications.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₆N₂O |

| Molecular Weight | 168.24 g/mol |

| Appearance | Off-white to light orange solid |

| Melting Point | 180-182 °C |

| Solubility | Slightly soluble in water |

| CAS Number | 19805-75-5 |

Synthetic Pathway Overview

The synthesis of the 3-carbamoyl-PROXYL spin label from its precursor involves a two-stage process:

-

Synthesis of the Precursor: Formation of the this compound ring system.

-

Oxidation to the Nitroxide Radical: Conversion of the secondary amine within the pyrroline ring to a stable nitroxyl radical.

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

Synthesis of this compound

The synthesis of the pyrroline precursor is a multi-step process that can be achieved through various routes. One common approach involves the Favorskii rearrangement of a suitable precursor. The following is a representative protocol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| Acetone | 58.08 | 0.791 | ≥99.5% |

| Ammonia | 17.03 | - | (as aqueous solution) |

| Chloroform | 119.38 | 1.489 | ≥99.8% |

| Potassium hydroxide | 56.11 | 2.044 | ≥85% |

| Diethyl ether | 74.12 | 0.713 | Anhydrous |

| Sodium sulfate | 142.04 | 2.664 | Anhydrous |

Procedure:

-

Formation of 2,2,6,6-Tetramethyl-4-piperidone: In a suitable reaction vessel, acetone is reacted with ammonia in the presence of a catalyst to yield triacetonamine (2,2,6,6-tetramethyl-4-piperidone). This is a classic reaction and the specific conditions can vary.

-

Halogenation: The resulting piperidone is then halogenated, typically brominated, at the 3- and 5-positions to yield 3,5-dibromo-2,2,6,6-tetramethyl-4-piperidone.

-

Favorskii Rearrangement: The dibromopiperidone is subjected to a Favorskii rearrangement by treatment with a strong base, such as potassium hydroxide, in a suitable solvent. This ring contraction reaction yields 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid.

-

Amidation: The carboxylic acid is then converted to the corresponding carboxamide. This can be achieved by first converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia. Alternatively, direct amidation methods using coupling agents can be employed.

-

Work-up and Purification: The crude product is typically extracted with an organic solvent, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The final product is then purified by recrystallization or column chromatography.

Expected Yield: The overall yield for this multi-step synthesis can vary significantly depending on the efficiency of each step but is typically in the range of 30-50%.

Oxidation to 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy (3-Carbamoyl-PROXYL)

The oxidation of the pyrroline precursor to the stable nitroxide radical is a critical step. A common and effective method utilizes hydrogen peroxide as the oxidant in the presence of a catalyst.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Concentration |

| This compound | 168.24 | - |

| Hydrogen peroxide | 34.01 | 30% aqueous solution |

| Sodium tungstate dihydrate | 329.86 | - |

| Ethylenediaminetetraacetic acid (EDTA) | 292.24 | - |

| Dichloromethane | 84.93 | - |

| Saturated sodium bicarbonate solution | - | - |

| Saturated sodium chloride solution | - | - |

| Anhydrous magnesium sulfate | 120.37 | - |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or water.

-

Addition of Catalyst: Add a catalytic amount of sodium tungstate dihydrate (e.g., 0.05 eq) and a small amount of EDTA to chelate any metal impurities that could decompose the hydrogen peroxide.

-

Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide (e.g., 1.5 - 2.0 eq) to the reaction mixture. The reaction is typically stirred at room temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, the mixture is typically extracted with an organic solvent like dichloromethane. The organic layers are combined and washed successively with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product, 3-carbamoyl-PROXYL, is a stable yellow-orange solid and can be further purified by recrystallization (e.g., from ethyl acetate/hexane) or column chromatography on silica gel.

Quantitative Data for Oxidation:

| Parameter | Value |

| Typical Yield | 70-90% |

| Reaction Time | 24-48 hours |

| Reaction Temperature | Room Temperature |

Characterization of 3-Carbamoyl-PROXYL:

| Property | Value |

| Molecular Formula | C₉H₁₅N₂O₂ |

| Molecular Weight | 183.23 g/mol |

| Appearance | Yellow-orange solid |

| Melting Point | 197-200 °C |

| CAS Number | 3229-73-0 |

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical progression from the synthesis of the precursor to its application in spin-labeling studies.

Conclusion

This compound is a crucial intermediate for the synthesis of the 3-carbamoyl-PROXYL spin label. The synthetic route, while multi-stepped, is well-established, and the subsequent oxidation to the stable nitroxide is efficient. The resulting spin label is a valuable tool for researchers in structural biology, biochemistry, and drug development, enabling detailed studies of molecular structure and dynamics through EPR spectroscopy. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and application of this important class of molecular probes.

An In-depth Technical Guide to 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide, a key heterocyclic building block in synthetic and medicinal chemistry. The document details its chemical structure, physical and spectroscopic properties, a validated synthesis protocol, and its primary application as a precursor to a widely used nitroxide spin label.

Core Compound Structure and Properties

This compound is a crystalline solid with the molecular formula C₉H₁₆N₂O.[1] Its structure features a five-membered dihydropyrrole (pyrroline) ring, gem-dimethyl groups at positions 2 and 5, and a carboxamide group at position 3. The steric hindrance provided by the tetramethyl substitution contributes to the stability of its derivatives.[2]

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19805-75-5 | [1] |

| Molecular Formula | C₉H₁₆N₂O | [1] |

| Molecular Weight | 168.24 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 180-182 °C | [1] |

| Solubility | Slightly soluble in water | [4] |

| Purity | ≥99% (by HPLC) | [5] |

Spectroscopic Characterization

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Expected Chemical Shifts/Bands |

| ¹H NMR | Singlets for the four methyl groups; a singlet for the vinylic proton; a broad singlet for the NH proton of the pyrroline ring; and two broad singlets for the amide NH₂ protons. |

| ¹³C NMR | Resonances for the quaternary carbons at C2 and C5; signals for the four methyl carbons; peaks for the sp² carbons of the double bond (C3 and C4); and a signal for the carbonyl carbon of the amide. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide I), N-H bending (amide II), and C=C stretching. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 168.24. |

Synthesis and Experimental Protocols

This compound serves as a crucial intermediate in the synthesis of stable nitroxide radicals, which are widely used as spin labels in electron paramagnetic resonance (EPR) spectroscopy. The primary application of this compound is its oxidation to 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl.

Synthesis of this compound

While the original synthesis by E.G. Rozantsev is a cornerstone in nitroxide chemistry, this guide presents a generalized and accessible protocol based on established chemical principles for the synthesis of pyrroline derivatives. The synthesis typically involves the condensation of 2,5-dimethyl-2,5-hexanediamine with a suitable three-carbon electrophile, followed by cyclization and functional group manipulation.

Experimental Protocol: Oxidation to 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl

The conversion of the parent pyrroline to its corresponding nitroxide radical is a key transformation. This oxidation is typically achieved using mild oxidizing agents.

Materials:

-

This compound

-

Hydrogen peroxide (30% solution)

-

Sodium tungstate or phosphotungstic acid (catalyst)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Solvent for recrystallization (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve this compound in a suitable solvent such as methanol or acetone.

-

Add a catalytic amount of sodium tungstate or phosphotungstic acid.

-

Cool the mixture in an ice bath and add 30% hydrogen peroxide dropwise with stirring.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude nitroxide radical by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl as a stable, crystalline solid.

Applications in Research and Development

The primary utility of this compound lies in its role as a precursor to the stable nitroxide radical, 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl. This nitroxide is a valuable tool in various scientific disciplines.

Spin Labeling for EPR Spectroscopy

The nitroxide derivative is extensively used as a spin label. Its paramagnetic nature allows it to be detected by EPR spectroscopy. When covalently attached to biomolecules such as proteins or nucleic acids, it provides information about the structure, dynamics, and local environment of the labeled site.

Drug Development

Derivatives of this compound have been investigated for their potential therapeutic properties. Notably, some derivatives have been evaluated for antiarrhythmic activity, suggesting that the tetramethylpyrroline scaffold may be a useful pharmacophore in the design of novel cardiovascular drugs.

Workflow and Pathway Visualizations

To further elucidate the scientific context of this compound, the following diagrams illustrate its synthetic pathway and application workflow.

Caption: Synthetic pathway and application workflow of the target molecule.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its stable, sterically hindered pyrroline framework makes it an ideal precursor for the synthesis of robust nitroxide spin labels. The detailed understanding of its properties, synthesis, and applications provided in this guide will be beneficial for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating its use in advanced research and the development of new technologies.

References

- 1. 2,2,5,5-四甲基-3-吡咯啉-3-甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

Technical Guide: Solubility Profile of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide is a heterocyclic organic compound recognized primarily as a crucial synthetic intermediate.[1] Its derivatives, notably the stable nitroxide radical 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy, are utilized in various research applications.[2] Understanding the solubility of this compound is fundamental for its application in synthesis, purification, and formulation development.

This technical guide provides a summary of the currently available solubility data for this compound, a detailed experimental protocol for determining its solubility via the widely accepted shake-flask method, and visualizations of key chemical and procedural workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 19805-75-5 | [3] |

| Molecular Formula | C₉H₁₆N₂O | [3] |

| Molecular Weight | 168.24 g/mol | [3] |

| Appearance | Off-White Crystalline Solid | [4] |

| Melting Point | 178-182 °C | [3][4] |

Solubility Data

| Solvent | Qualitative Solubility | Quantitative Solubility (g/L) |

| Water | Slightly Soluble[2][4] | Data Not Available |

| Methanol | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | Data Not Available | Data Not Available |

| Chloroform | Data Not Available | Data Not Available |

| Acetone | Data Not Available | Data Not Available |

| Toluene | Data Not Available | Data Not Available |

Key Synthetic Application

This compound serves as a precursor in the synthesis of the stable free radical 3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy, a compound used as a spin label in biophysical studies.[2] The general synthetic transformation involves the oxidation of the secondary amine within the pyrroline ring to a nitroxide radical.

Caption: Synthetic pathway from the title compound to its corresponding nitroxide radical.

Experimental Protocol: Solubility Determination via Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a solid compound in a solvent.[5] It involves creating a saturated solution by agitating an excess of the solid in the solvent until equilibrium is reached.

Materials and Equipment

-

This compound (≥99% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[6][7]

-

Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solid to sediment.[8] For faster separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[6]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, immediately filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Perform a precise serial dilution of the filtered supernatant with the same solvent into a volumetric flask to bring the concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the specific solvent at the tested temperature.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While this compound is a valuable synthetic intermediate, its solubility profile in organic solvents is not well-documented in public literature. The standard shake-flask method, detailed in this guide, provides a robust framework for researchers to experimentally determine these crucial parameters. Such data is essential for optimizing reaction conditions, developing purification strategies, and enabling further applications in drug discovery and materials science.

References

- 1. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide_其他_德威钠 [gjbzwzw.com]

- 2. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound 99 19805-75-5 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. enamine.net [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

In-Depth Technical Guide: Molecular Weight of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the molecular characteristics of chemical compounds is fundamental. This guide provides a detailed breakdown of the molecular weight of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide, a crucial parameter for a wide range of experimental and analytical procedures.

Molecular Composition and Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound has been identified as C₉H₁₆N₂O.

To ascertain the molecular weight, the standard atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) are utilized. These standard atomic weights are established by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is as follows:

(Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Nitrogen atoms × Atomic weight of Nitrogen) + (Number of Oxygen atoms × Atomic weight of Oxygen)

Based on this, the molecular weight of this compound is calculated to be approximately 168.24 g/mol . This value is consistent with data available from various chemical suppliers and databases.[1][2][3]

The table below summarizes the quantitative data used in this determination.

| Element (Symbol) | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Atomic Weight ( g/mol ) |

| Carbon (C) | 9 | ~12.011[4][5][6] | 108.099 |

| Hydrogen (H) | 16 | ~1.008[7][8][9][10] | 16.128 |

| Nitrogen (N) | 2 | ~14.007[11][12][13][14] | 28.014 |

| Oxygen (O) | 1 | ~15.999[15][16][17][18][19] | 15.999 |

| Total Molecular Weight | ~168.24 |

It is important to note that requests for detailed experimental protocols, signaling pathway diagrams, and logical relationship visualizations are not applicable to the determination of a compound's molecular weight, which is a fundamental chemical property derived from its atomic composition.

References

- 1. echemi.com [echemi.com]

- 2. 2,2,5,5-四甲基-3-吡咯啉-3-甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide_其他_德威钠 [gjbzwzw.com]

- 4. byjus.com [byjus.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. youtube.com [youtube.com]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 15. fiveable.me [fiveable.me]

- 16. princeton.edu [princeton.edu]

- 17. Oxygen - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

The Discovery and Therapeutic Potential of Tetramethyl-pyrroline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethyl-pyrroline derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their unique structural features, centered around a five-membered nitrogen-containing ring with gem-dimethyl groups, impart a range of physicochemical properties that translate into diverse biological activities. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of tetramethyl-pyrroline derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecules for the treatment of a variety of diseases.

Synthesis of Tetramethyl-pyrroline Derivatives

The synthesis of the tetramethyl-pyrroline core and its derivatives can be achieved through several synthetic routes, often starting from readily available precursors. The choice of synthetic strategy is typically dictated by the desired substitution pattern and functionalization of the pyrroline ring.

Synthesis of 3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl

A convenient procedure for the preparation of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a sterically shielded nitroxide, has been reported.[1] This method provides a high-yield synthesis from inexpensive, commercially available reagents. The key steps involve the reaction of a nitrone with ethynylmagnesium bromide, followed by hydrogenation and hydrolysis.[1]

Experimental Protocol: Synthesis of 3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl [1]

-

Preparation of the Nitrone: The starting nitrone, 2,5,5-triethyl-1-pyrroline N-oxide, is synthesized from 2-aminobutanoic acid and 3-pentanone.

-

Grignard Reaction: To a solution of ethynylmagnesium bromide in THF, the nitrone is added portion-wise with stirring. The reaction mixture is stirred at room temperature for 24 hours.

-

Work-up and Acidification: The reaction is quenched with water and acidified to pH 3-4 with a 1 M solution of sulfuric acid.

-

Extraction: The product is extracted with an organic solvent, and the organic phase is dried and concentrated.

-

Hydrogenation: The resulting alkyne is hydrogenated over a suitable catalyst, such as palladium on carbon, to yield the corresponding saturated pyrrolidine.

-

Hydrolysis: The ester group is hydrolyzed under basic conditions to afford the desired carboxylic acid.

-

Purification: The final product is purified by recrystallization.

Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline

A facile, high-yield synthesis of the spin-label compound 3-formyl-2,2,5,5-tetramethyl-1-oxypyrroline has been developed from inexpensive starting materials.[2] The key transformation in this four-step sequence is the reduction of an N-methoxy-N-methylcarboxamide to the aldehyde functionality.[2]

Experimental Protocol: Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline [2]

-

Preparation of the Starting Material: The synthesis begins with the conversion of 2,2,6,6-tetramethylpiperidine-4-one to 3-carboxy-2,2,5,5-tetramethyl-1-oxypyrroline.

-

Amide Formation: The carboxylic acid is converted to the corresponding N-methoxy-N-methylamide (Weinreb amide).

-

Reduction: The Weinreb amide is reduced to the aldehyde using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH4).

-

Purification: The product is purified by column chromatography to yield the desired 3-formyl-2,2,5,5-tetramethyl-1-oxypyrroline.

Biological Activities and Therapeutic Potential

Tetramethyl-pyrroline derivatives have demonstrated a broad spectrum of biological activities, highlighting their potential for the development of novel therapeutics for a range of diseases.

Anticonvulsant Activity

Several pyrrolidine and pyrrolidone derivatives have been investigated for their anticonvulsant properties. The maximal electroshock (MES) seizure test in mice is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.[3][4][5][6][7]

Table 1: Anticonvulsant Activity of Selected Pyrrolidine Derivatives

| Compound | Animal Model | Test | ED50 (mg/kg) | Reference |

| Pyrrolidine-2,5-dione derivative 12 | Mouse | MES | 16.13 - 46.07 | [8] |

| Pyrrolidine-2,5-dione derivative 23 | Mouse | scPTZ | 128.8 | [8] |

| (C1-R)-31 | Mouse | MES | - | [9] |

| Compound 30 | Mouse | MES | 45.6 | [10] |

| Compound 30 | Mouse | 6 Hz (32 mA) | 39.5 | [10] |

| Compound 5 | Mouse | MES | 48.00 | [11] |

| Compound 5 | Mouse | 6 Hz (32 mA) | 45.19 | [11] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice [4]

-

Animal Preparation: Male albino mice are used for the study. The animals are housed under standard laboratory conditions with free access to food and water.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

-

Seizure Induction: At the time of peak effect of the test compound, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear clip electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.

-

Data Analysis: The dose of the compound required to protect 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Anti-inflammatory Activity

The anti-inflammatory potential of tetramethyl-pyrroline derivatives has been evaluated in various preclinical models. The carrageenan-induced paw edema model in rats is a classic and reliable method for screening acute anti-inflammatory activity.[9][10][12][13]

Table 2: Anti-inflammatory Activity of Selected Pyrrolizine and Thiazole Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Pyrrolizine derivative 7c | 15-LOX Inhibition | 4.61 ± 3.21 | [13] |

| Pyrrolizine derivative 7f | 15-LOX Inhibition | 6.64 ± 4.31 | [13] |

| Thiazole derivative 2c | DPPH Scavenging | 6.55 µg/mL | [14] |

| Thiazole derivative 3c | ABTS Scavenging | 18.37 µg/mL | [14] |

| Pyrazoline derivative 88 | NO Inhibition | 4.9 ± 0.3 | [1] |

| Pyrazoline derivative 97 | NO Inhibition | 9.6 ± 0.5 | [1] |

| Pyrrolo[3,4-d]pyridazinone derivative 5a | COX-2 Inhibition | Similar to Meloxicam | [15] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [12]

-

Animal Preparation: Male Wistar rats are used. The animals are fasted overnight with free access to water before the experiment.

-

Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specified time for drug absorption, 0.1 mL of a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group in comparison to the control group.

Anticancer Activity

A growing body of evidence suggests that tetramethyl-pyrroline derivatives possess significant anticancer properties. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[7][16][17]

Table 3: Anticancer Activity of Selected Pyrrole and Pyrrolidone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyrrolidone derivative 3a | A549 (Lung) | 5.988 ± 0.12 | [16] |

| Pyrrolizine derivative 8a | MCF-7 (Breast) | 7.61 | [13] |

| Pyrrolizine derivative 8e | MCF-7 (Breast) | 1.07 | [13] |

| Pyrrolizine derivative 8f | MCF-7 (Breast) | 3.16 | [13] |

| Thiazolidinone derivative 108 | MCF-7 (Breast) | 1.27 | [18] |

| Thiazolidinone derivative 109 | MCF-7 (Breast) | 1.31 | [18] |

| Thiazolidinone derivative 110 | MCF-7 (Breast) | 1.50 | [18] |

| Thiazolo[4,5-d]pyrimidine derivative 3b | C32 (Melanoma) | 24.4 | [19] |

| Thiazolo[4,5-d]pyrimidine derivative 3b | A375 (Melanoma) | 25.4 | [19] |

| Ciminalum-4-thiazolidinone hybrid | SCC-15 (Tongue) | 6.72 - 39.85 | [20] |

Experimental Protocol: MTT Assay for Cytotoxicity [17]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the tetramethyl-pyrroline derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the concentration of the compound that inhibits cell growth by 50% (IC50) is determined.

Antiarrhythmic Activity

Certain pyrrolidine derivatives have shown promise as antiarrhythmic agents, with their effects potentially mediated through the blockade of α1-adrenoceptors.[3][4][5][6] In vivo models of arrhythmia, such as those induced by adrenaline, are used to evaluate the efficacy of these compounds.[4]

Experimental Protocol: Adrenaline-Induced Arrhythmia in Rats [4]

-

Animal Preparation: Rats are anesthetized, and their electrocardiogram (ECG) is monitored continuously.

-

Compound Administration: The test compound is administered intravenously.

-

Induction of Arrhythmia: A bolus injection of adrenaline is given to induce cardiac arrhythmias.

-

Observation: The ECG is monitored for the occurrence and duration of arrhythmias, such as ventricular premature beats and ventricular tachycardia.

-

Data Analysis: The antiarrhythmic effect of the test compound is assessed by its ability to prevent or terminate the adrenaline-induced arrhythmias.

Spin Labeling for Electron Paramagnetic Resonance (EPR) Spectroscopy

Tetramethyl-pyrroline nitroxides are stable free radicals and are widely used as spin labels for EPR spectroscopy.[2][21][22][23][24][25] This technique provides valuable information about the structure, dynamics, and local environment of biomolecules.

Experimental Protocol: EPR Spectroscopy of Spin-Labeled Cells [25]

-

Cell Culture and Spin Labeling: Cells are incubated with a solution of the tetramethyl-pyrroline nitroxide spin label.

-

Sample Preparation: After incubation, the cells are washed to remove excess spin label and then transferred to a capillary tube for EPR measurement.

-

EPR Measurement: The EPR spectra are recorded at room temperature or at low temperatures using an X-band EPR spectrometer.

-

Spectral Analysis: The EPR spectra are analyzed to determine parameters such as the rotational correlation time, which provides information about the mobility of the spin label and the fluidity of its environment.

Mechanism of Action: Signaling Pathways

The diverse biological activities of tetramethyl-pyrroline derivatives are attributed to their ability to modulate various cellular signaling pathways.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a key transcription factor that plays a central role in inflammation, immunity, and cell survival.[19][26][27][28][29][30] Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers. Some pyrrolidine derivatives, such as pyrrolidine dithiocarbamate (PDTC), have been shown to inhibit NF-κB activation.[19][28]

Caption: Inhibition of the NF-κB signaling pathway by tetramethyl-pyrroline derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies have shown that pyrrole and pyrrolidine derivatives can induce apoptosis in cancer cells, making them attractive candidates for anticancer drug development.[15][22][24][27][31][32][33][34][35]

Caption: Induction of apoptosis by tetramethyl-pyrroline derivatives.

Conclusion

Tetramethyl-pyrroline derivatives have emerged as a promising class of compounds with a wide range of biological activities and significant therapeutic potential. Their synthetic accessibility allows for the generation of diverse chemical libraries for structure-activity relationship studies. The demonstrated efficacy of these derivatives in preclinical models of epilepsy, inflammation, and cancer highlights their potential for the development of novel drugs. Furthermore, their utility as spin labels in EPR spectroscopy provides a powerful tool for studying biological systems. Future research should focus on the optimization of lead compounds to enhance their potency and selectivity, as well as on further elucidating their mechanisms of action to identify novel therapeutic targets. The comprehensive information provided in this technical guide is intended to facilitate and inspire further research and development in this exciting area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties [mdpi.com]

- 4. The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antiarrhythmic, and antihypertensive effects of novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with adrenolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]